4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . It is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The compound was synthesized via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one . The structure of the synthesized compounds was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Molecular Structure Analysis
The molecular structure of the compound was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines .Scientific Research Applications
Synthesis of Disubstituted 1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidines
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . This makes it a valuable compound in the synthesis of a wide range of pyrazolo[3,4-d]pyrimidines, which are of interest due to their potential pharmacological properties .
Antitumor Activity
1H-Pyrazolo[3,4-d]pyrimidine is an important structural fragment present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity . Therefore, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, as a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, may also exhibit antitumor activity.
Antiviral Activity
1H-Pyrazolo[3,4-d]pyrimidines, including 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, exhibit various biological activities, including antiviral activity . This makes them potentially useful in the development of new antiviral drugs.
Analgesic Activity
1H-Pyrazolo[3,4-d]pyrimidines are known to exhibit analgesic activity . Therefore, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine could potentially be used in the development of new pain relief medications.
Treatment of Erectile Dysfunction
1H-Pyrazolo[3,4-d]pyrimidines have been used in the treatment of male erectile dysfunction . As a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine may also have potential applications in this area.
Treatment of Hyperuricemia and Prevention of Gout
1H-Pyrazolo[3,4-d]pyrimidines have been used in the treatment of hyperuricemia and the prevention of gout . Therefore, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine could potentially be used in the development of new treatments for these conditions.
Antibacterial Activity
Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial activity . Therefore, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, as a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, may also exhibit antibacterial activity.
Antiproliferative Activity
Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antiproliferative activity . Therefore, 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, as a derivative of 1H-Pyrazolo[3,4-d]pyrimidine, may also exhibit antiproliferative activity.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine are cyclin-dependent kinases (CDKs), particularly CDK2 . CDKs are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine interacts with its targets, the CDKs, by inhibiting their activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding .
Biochemical Pathways
The inhibition of CDK2 by 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to a significant alteration in cell cycle progression .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties .
Result of Action
The result of the action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is the significant inhibition of cell proliferation . It has been observed to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
properties
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUPPWTPDJDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609851 | |
Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30129-53-4 | |
Record name | 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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